A Comprehensive Technical Guide to the Safe Handling and Application of 3-Chloro-2,5-difluorophenylboronic Acid
A Comprehensive Technical Guide to the Safe Handling and Application of 3-Chloro-2,5-difluorophenylboronic Acid
Introduction: The Strategic Importance of a Fluorinated Boronic Acid
3-Chloro-2,5-difluorophenylboronic acid is a specialized arylboronic acid that has garnered significant interest within the pharmaceutical and materials science sectors. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The incorporation of chlorine and fluorine atoms onto the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of target molecules, which are highly desirable traits in modern drug discovery.[2] As researchers and drug development professionals increasingly utilize this reagent to construct complex molecular architectures, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount. This guide provides an in-depth analysis of the material's properties, outlines detailed procedures for safe handling, and discusses its application context to ensure both scientific success and laboratory safety.
Compound Identification and Physicochemical Properties
A precise understanding of the compound's fundamental properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| Chemical Name | 3-Chloro-2,5-difluorophenylboronic acid | N/A |
| CAS Number | 1015393-27-5 | N/A |
| Molecular Formula | C₆H₄BCl₂O₂ | N/A |
| Molecular Weight | 192.36 g/mol | N/A |
| Appearance | White to off-white powder/solid | |
| Melting Point | Not definitively established, varies by purity |
Note: This compound may exist in equilibrium with its anhydride form.[3]
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chloro-2,5-difluorophenylboronic acid presents several health hazards that necessitate careful handling.[3]
GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Data sourced from TCI Chemicals and Fisher Scientific Safety Data Sheets.[3][4]
Warning Signal Word: Warning[3]
Summary of Hazards:
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[3]
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage if not promptly addressed.[3][5]
-
Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[5][6]
-
Ingestion: While specific data is limited, ingestion may be harmful.[4]
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks identified in the hazard assessment.
Hierarchy of Controls
The primary approach to safety is to minimize exposure through engineering controls. Personal protective equipment serves as the final, critical line of defense.
Caption: Workflow for establishing a safe handling environment.
Recommended PPE
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Proper glove removal technique (without touching the outer surface) must be used to avoid contamination. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles (EN 166 compliant) | Protects against airborne dust particles and splashes, preventing serious eye irritation.[5][6] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if dust is generated) | To be used if engineering controls are insufficient to maintain exposure below permissible limits or when handling large quantities.[6] |
Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is essential for mitigating risks during the entire lifecycle of the chemical in the laboratory.
Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8]
-
Dispensing: Avoid creating dust when weighing or transferring the material.[3] Use non-sparking tools to prevent ignition sources.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in the handling area.[10]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]
Storage Protocol
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Some suppliers recommend refrigeration to maintain product quality.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Moisture: Protect from moisture, as boronic acids can undergo dehydration to form boroxines (anhydrides).[10]
Waste Disposal
-
Procedure: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[3] This should be done through a licensed waste disposal company.[3]
-
Caution: Do not allow the product to enter drains or waterways.[3]
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8] |
Accidental Release Measures (Spill Response)
The following decision tree outlines the protocol for managing a spill.
Caption: Decision tree for accidental spill response.
Application in Synthetic Chemistry: Suzuki-Miyaura Coupling
3-Chloro-2,5-difluorophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2] The electron-withdrawing nature of the halogen substituents can influence the reactivity of the boronic acid, often requiring careful optimization of reaction conditions.[2]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), 3-Chloro-2,5-difluorophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The use of boronic acids in drug development continues to expand, with new methods making it possible to modify complex molecules at a late stage to improve efficacy or reduce side effects.[11][12]
Conclusion
3-Chloro-2,5-difluorophenylboronic acid is an indispensable tool for the modern medicinal and materials chemist. Its potential for creating novel molecular entities is matched by its potential hazards. By integrating a deep understanding of its chemical properties with rigorous adherence to the safety protocols outlined in this guide, researchers can leverage its synthetic utility while maintaining the highest standards of laboratory safety. A proactive approach to risk assessment, engineering controls, and emergency preparedness is the cornerstone of responsible scientific innovation.
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